4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid
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Overview
Description
4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid is a chemical compound with the molecular formula C7H8F3NO4 and a molecular weight of 227.14 g/mol . This compound contains a morpholine ring substituted with a trifluoroacetyl group and a carboxylic acid group. It is known for its unique chemical properties, including the presence of multiple functional groups such as carboxylic acid, tertiary amide, hydroxyl, and ether .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid typically involves the reaction of morpholine derivatives with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The morpholine ring provides a stable framework, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: A compound with similar trifluoromethyl functionality but a different ring structure.
Trifluoroacetic acid: Shares the trifluoroacetyl group but lacks the morpholine ring.
Uniqueness
4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid is unique due to the combination of its functional groups, which provide distinct chemical properties and reactivity. The presence of both the trifluoroacetyl group and the morpholine ring allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C7H8F3NO4 |
---|---|
Molecular Weight |
227.14 g/mol |
IUPAC Name |
4-(2,2,2-trifluoroacetyl)morpholine-2-carboxylic acid |
InChI |
InChI=1S/C7H8F3NO4/c8-7(9,10)6(14)11-1-2-15-4(3-11)5(12)13/h4H,1-3H2,(H,12,13) |
InChI Key |
WYAONBTWVYMDGK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C(=O)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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